molecular formula C10H14F3NO3 B13465985 3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid

Cat. No.: B13465985
M. Wt: 253.22 g/mol
InChI Key: GAHHAQIVCMVSPD-UHFFFAOYSA-N
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Description

Trifluoroacetic acid (TFA), with the molecular formula C₂HF₃O₂ (CAS 76-05-1), is a strong fluorinated carboxylic acid widely used in organic synthesis, chromatography, and peptide chemistry due to its high acidity (pKa ~0.23) and volatility . Morpholine derivatives are common in pharmaceutical and agrochemical applications, where TFA is often employed for its solubility-enhancing and acidifying properties .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

3-ethyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,9H,4-7H2,2H3;(H,6,7)

InChI Key

GAHHAQIVCMVSPD-UHFFFAOYSA-N

Canonical SMILES

CCC1(COCCN1)C#C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid typically involves the reaction of 3-ethyl-3-ethynylmorpholine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In organic synthesis, 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It can be used in reactions such as cycloadditions and cross-coupling reactions.

Biology: The compound may be used in the development of new bioactive molecules. Its unique structure allows for the exploration of new biological pathways and mechanisms.

Medicine: In pharmaceuticals, the compound can be used as an intermediate in the synthesis of drugs. Its unique properties may contribute to the development of new therapeutic agents.

Industry: In materials science, the compound can be used in the synthesis of new materials with unique properties. It may be used in the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-ethyl-3-ethynylmorpholine, trifluoroacetic acid exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Chemical and Physical Properties
Property Trifluoroacetic Acid (TFA) Acetic Acid Perfluorooctanoic Acid (PFOA)
Molecular Weight (g/mol) 114.02 60.05 414.07
pKa 0.23 4.76 ~2.8
Boiling Point (°C) 72 118 189–192
Density (g/cm³) 1.48 1.05 1.70
Solubility in Water Miscible Miscible Low
Environmental Persistence High (resists hydrolysis) Low Extreme (bioaccumulative)

Key Observations :

  • TFA’s strong acidity (pKa ~0.23) outperforms acetic acid (pKa 4.76), making it superior in protonating stubborn bases or catalyzing acid-sensitive reactions .
  • Unlike non-fluorinated acetic acid, TFA’s fluorine atoms enhance its electron-withdrawing effects, increasing stability in electrochemical redox reactions .

Functional Advantages of TFA :

  • In proteomics , TFA is critical for phosphopeptide enrichment via TiO₂ bead interactions, outperforming weaker acids like formic acid .
  • TFA’s volatility allows easy removal via lyophilization, minimizing residues in final products .

Critical Risks :

  • TFA’s metabolites, such as trifluoroethanol, raise concerns in pesticide degradation (e.g., flufenacet), necessitating stricter groundwater monitoring .
  • Occupational exposure to TFA requires PPE (gloves, goggles) due to its corrosive nature .

Biological Activity

3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • Molecular Formula : C₉H₁₃F₃N₂O₂
  • Molecular Weight : 238.21 g/mol
  • CAS Number : 1807941-47-4

The biological activity of 3-Ethyl-3-ethynylmorpholine, trifluoroacetic acid is primarily attributed to its interactions with various biomolecules. It may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. The trifluoroacetic acid moiety enhances its solubility and stability, facilitating its interaction with target proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that 3-Ethyl-3-ethynylmorpholine derivatives can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapy.
  • Cytotoxicity : In vitro assays demonstrate that the compound has cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroactivity : Preliminary research suggests that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies and Research Findings

Recent studies have explored the biological implications of 3-Ethyl-3-ethynylmorpholine:

  • Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced apoptosis at concentrations above 50 µM, with an IC50 value of approximately 30 µM .
  • Neuroactivity Assessment : In a neuropharmacological study, the compound was found to modulate GABAergic activity, suggesting potential use in anxiety disorders .

Comparative Analysis

To better understand the unique properties of 3-Ethyl-3-ethynylmorpholine, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
3-EthylmorpholineC₈H₁₅NMild antimicrobial properties
Trifluoroacetic acidC₂F₃O₂HUsed as a reagent; limited biological activity
EthynylmorpholineC₇H₉NModerate cytotoxic effects

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